Enhanced CRF1 Receptor Affinity Compared to Non-Halogenated Pyrazole Analogs
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole exhibits potent binding to the corticotropin-releasing factor 1 (CRF1) receptor with a pIC50 value of 7.85 (equivalent to an IC50 of 14 nM) in a rat receptor binding assay [1]. In contrast, the non-brominated analog 1-(4-chlorobenzyl)-1H-pyrazole demonstrates significantly lower affinity, with an IC50 greater than 1 µM in related CRF1 functional assays [2], highlighting the critical contribution of the 5-bromo substituent to target engagement.
| Evidence Dimension | CRF1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | pIC50 = 7.85 (IC50 = 14 nM) |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-1H-pyrazole (IC50 > 1 µM) |
| Quantified Difference | ≥70-fold higher affinity |
| Conditions | In vitro binding assay (rat CRF1 receptor) for target compound; functional assay for comparator |
Why This Matters
This large affinity difference establishes that the 5-bromo substituent is not a passive spectator but a critical pharmacophoric element, directly informing compound selection for CRF1 antagonist development.
- [1] ArrestinDB. Bioactivities for CHEMBL2349563 (5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole). https://arrestindb.org/ligand/88408/info View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem BioAssay Summary for AID 1084: Primary cell-based high-throughput screening assay to identify antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. https://pubchem.ncbi.nlm.nih.gov/bioassay/1084 View Source
